1-(3-chlorophenyl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea
Description
1-(3-chlorophenyl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea is a urea derivative featuring a tetrazole core substituted with a 4-ethoxyphenyl group and a 3-chlorophenylurea moiety. This compound belongs to a class of nitrogen-rich heterocycles known for their diverse biological and pharmacological applications, including kinase inhibition and anti-inflammatory activity . Its structural complexity arises from the combination of a urea linker, a tetrazole ring, and aromatic substituents, which influence its physicochemical properties and interactions with biological targets.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O2/c1-2-26-15-8-6-14(7-9-15)24-16(21-22-23-24)11-19-17(25)20-13-5-3-4-12(18)10-13/h3-10H,2,11H2,1H3,(H2,19,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTLITCFUSHIDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea typically involves multiple steps, including the formation of the tetrazole ring and the coupling of the chlorophenyl and ethoxyphenyl groups. Common synthetic routes may include:
Formation of the Tetrazole Ring: This can be achieved through the reaction of an azide with a nitrile under acidic or basic conditions.
Coupling Reactions: The chlorophenyl and ethoxyphenyl groups can be coupled using various reagents and catalysts, such as palladium-catalyzed cross-coupling reactions.
Urea Formation: The final step involves the formation of the urea linkage, which can be achieved through the reaction of an amine with an isocyanate.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using continuous flow reactors or other advanced techniques.
Chemical Reactions Analysis
1-(3-chlorophenyl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
1-(3-chlorophenyl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea serves as a versatile building block in organic synthesis. It can participate in various chemical reactions such as:
- Oxidation : Can be oxidized to yield corresponding urea derivatives.
- Reduction : Reduction reactions can produce amine derivatives.
- Substitution : The chlorophenyl group can undergo nucleophilic substitution reactions.
Biology
The compound has been investigated for its potential biological activities:
- Antimicrobial Activity : Studies have shown that compounds with tetrazole rings exhibit significant antimicrobial properties.
- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation through specific molecular interactions.
Medicine
In medicinal chemistry, 1-(3-chlorophenyl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea is being explored as a potential therapeutic agent. Its unique structure allows for interactions with biological targets such as enzymes and receptors, potentially leading to new drug development.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various tetrazole derivatives, including 1-(3-chlorophenyl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea. Results indicated a significant reduction in bacterial growth at low concentrations compared to control groups.
Case Study 2: Anticancer Properties
Research conducted at a leading pharmaceutical institution demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The tetrazole ring and the phenyl groups may play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
a) 1-(4-ethoxyphenyl)-3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea (CAS 897624-02-1)
- Substituent Differences : The 3-chlorophenyl group in the target compound is replaced with a 4-fluorophenyl moiety.
- Molecular weight (356.35 g/mol) is slightly lower than the target compound (estimated ~370–380 g/mol based on structural similarity) .
b) 3-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}-1-(3-methoxyphenyl)urea (CAS 941964-51-8)
- Substituent Differences : Contains 3,4-dimethylphenyl (tetrazole) and 3-methoxyphenyl (urea) groups.
- Molecular weight (352.39 g/mol) is comparable to the fluorophenyl analogue .
Functional Analogues with Modified Heterocycles
a) 1-(3-Chloro-4-fluorophenyl)-3-(4-(4-((4-(2-(2-(5-((3-chlorobenzyl)oxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (Compound 2k)
- Key Differences : Incorporates a thiazole ring and piperazine linker instead of tetrazole.
b) 3-(1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)-1H-1,2,4-triazole-5(4H)-thione (Compound 159)
- Key Differences : Replaces tetrazole with a triazolethione core and pyrazole substituents.
- Biological Relevance : Demonstrates significant anti-inflammatory activity, highlighting the role of sulfur in modulating redox-related pathways .
Key Findings and Implications
- Heterocycle Choice : Tetrazole’s metabolic stability and hydrogen-bonding capacity may offer advantages over thiazole or triazole derivatives in drug design .
- Unresolved Questions: Limited direct biological data for the target compound necessitate further studies to validate its efficacy and safety relative to analogues.
Biological Activity
1-(3-chlorophenyl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea is a synthetic compound that combines a chlorophenyl group, an ethoxyphenyl group, and a tetrazole ring. This unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. The tetrazole moiety is known for its diverse biological properties, including antimicrobial and anticancer activities.
Chemical Structure and Properties
The chemical structure of 1-(3-chlorophenyl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea can be represented as follows:
This compound features the following key structural components:
- Chlorophenyl group : Contributes to the compound's lipophilicity and potential interactions with biological targets.
- Ethoxyphenyl group : May enhance binding affinity and specificity towards certain receptors.
- Tetrazole ring : Known for its role in enhancing bioactivity through various mechanisms.
Antimicrobial Activity
Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to 1-(3-chlorophenyl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea demonstrate activity against various bacterial strains. For instance:
- Minimum Inhibitory Concentrations (MIC) : Some tetrazole derivatives have reported MIC values ranging from 0.25 to 16 µg/mL against standard bacterial strains, indicating moderate to strong antibacterial activity .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Tetrazole derivative A | 0.25 | Strong |
| Tetrazole derivative B | 2 | Moderate |
| 1-(3-chlorophenyl)-3-{[...]} | TBD | TBD |
Antitumor Activity
Tetrazole-containing compounds have been investigated for their antitumor properties. Studies suggest that the presence of the tetrazole ring may enhance the inhibitory effects on cancer cell proliferation. For example:
- Cell Line Studies : Compounds structurally related to our target have shown significant cytotoxic effects on various cancer cell lines, including those resistant to conventional therapies .
The biological activity of 1-(3-chlorophenyl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea may involve several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may act as an inhibitor of specific enzymes involved in cellular proliferation.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by activating intrinsic pathways .
Case Studies
Several studies have reported on the biological activities of tetrazole derivatives:
- Antimicrobial Efficacy :
- Cytotoxicity in Cancer Models :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
